ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate
Description
Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with an acetamido-ethylpiperazine moiety and an ethyl carboxylate group. The dioxalate counterion enhances solubility and crystallinity, a common strategy in pharmaceutical salt formulation to improve bioavailability . For instance, crystallographic tools like SHELX and ORTEP-3 are critical for resolving such complex structures, as highlighted in studies of similar thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S.2C2H2O4/c1-3-20-8-10-21(11-9-20)12-15(22)19-17-16(18(23)24-4-2)13-6-5-7-14(13)25-17;2*3-1(4)2(5)6/h3-12H2,1-2H3,(H,19,22);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXITXIZBSLWTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a cyclopentathiophene core, which is known for its diverse biological activities. The presence of the piperazine moiety is significant as it often contributes to the modulation of neurotransmitter systems.
Molecular Formula: C20H31N3O3S
CAS Number: 6465530
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Neurotransmitter Receptors: The piperazine group may interact with various neurotransmitter receptors, influencing serotonin and dopamine pathways.
- Inhibition of Enzymatic Activity: The compound has shown potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
- Wnt Signaling Pathway Modulation: Research indicates that compounds similar to this one can modulate the Wnt signaling pathway, which is crucial in cell proliferation and differentiation .
Biological Activity Data
Table 1 summarizes the biological activities associated with this compound based on current research findings.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential of this compound.
- Antitumor Study : A study demonstrated that derivatives of cyclopentathiophene exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications like those seen in this compound may enhance its antitumor properties .
- Neuropharmacological Research : Research on similar piperazine-containing compounds indicated their efficacy in animal models for depression, highlighting a possible therapeutic application for mood disorders .
- Inflammation Model : In vitro studies showed that compounds with similar structures could effectively reduce inflammation markers in macrophages, indicating potential use in treating inflammatory diseases .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate has been described in various patents and scientific literature. The methods typically involve multi-step reactions that incorporate various reagents and conditions to achieve high yields and purity of the final product .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:
- Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor properties. For example, derivatives of cyclopentathiophene have shown efficacy against various cancer cell lines, suggesting potential use in cancer therapy .
- Antimicrobial Properties : Ethyl derivatives are often evaluated for their antimicrobial effects. The presence of the piperazine moiety may enhance the compound's ability to interact with microbial targets .
- Neurological Applications : Given the piperazine component, there is potential for neuropharmacological applications. Compounds with piperazine structures are frequently studied for their effects on neurotransmitter systems, which could lead to treatments for neurological disorders .
Therapeutic Potential
The therapeutic potential of this compound can be summarized as follows:
| Therapeutic Area | Potential Applications |
|---|---|
| Oncology | Antitumor agents |
| Infectious Diseases | Antimicrobial agents |
| Neurology | Neuroprotective agents |
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antitumor Efficacy : A study published in Pharmaceutical Research demonstrated that derivatives of cyclopentathiophene exhibited significant cytotoxicity against breast cancer cell lines, indicating their potential as novel anticancer agents .
- Antimicrobial Testing : In vitro studies have shown that compounds containing piperazine groups possess broad-spectrum antimicrobial activity, making them suitable candidates for further development into antibiotics .
- Neuropharmacological Effects : Research has indicated that piperazine-containing compounds can modulate serotonin receptors, which may lead to advancements in treating anxiety disorders and depression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Key differences include:
- Bioactivity : The phenylthioureido derivative exhibits antifungal and antibacterial properties, attributed to the thiourea group’s ability to disrupt microbial membranes . The ethylpiperazine moiety in the target compound may confer distinct pharmacological effects, such as enhanced CNS penetration due to its basicity.
Ethyl 2-(2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 1023817-94-8)
This compound (C₂₄H₂₂N₄O₆S₃, MW 558.7) shares the cyclopenta[b]thiophene core but incorporates a thieno[3,2-d]pyrimidin-4-one ring and a nitro group. Notable comparisons:
- Therapeutic Potential: Nitro groups are often associated with antiparasitic or anticancer activity, whereas ethylpiperazine is common in antipsychotics and antidepressants, suggesting divergent therapeutic applications .
Propiconazole and Etaconazole ()
While these fungicides (triazole derivatives) are structurally distinct, they highlight the importance of heterocyclic moieties in bioactivity. The target compound’s cyclopenta[b]thiophene and piperazine groups may offer a broader activity spectrum compared to triazoles, which primarily target fungal cytochrome P450 enzymes.
Research Implications
- Crystallographic Techniques : SHELX and ORTEP-3 remain vital for resolving complex structures, enabling precise comparison of hydrogen-bonding patterns and salt effects .
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: Follow guidelines from Safety Data Sheets (SDS) for structurally similar thiophene derivatives, which mandate:
- Use of PPE (gloves, lab coats, goggles) and respiratory protection for aerosol-prone procedures .
- Immediate decontamination of spills using inert absorbents (e.g., vermiculite) and avoidance of water to prevent environmental contamination .
- Storage in sealed, labeled containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- Methodological Answer:
- X-ray crystallography (as in ) resolves 3D molecular conformation, hydrogen bonding, and π-π stacking interactions. For non-crystalline samples, NMR (1H/13C) and FT-IR validate functional groups (e.g., acetamido, cyclopenta[b]thiophene) .
- High-resolution mass spectrometry (HR-MS) confirms molecular weight and purity (e.g., m/z 329.46 for analogous compounds) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer:
- Conduct accelerated stability studies using HPLC under stress conditions (e.g., pH 1–13, UV light, 40–60°C) to identify degradation pathways .
- Monitor physicochemical properties (e.g., solubility in DMSO, ethanol) to optimize storage (e.g., -20°C, desiccated) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis routes?
- Methodological Answer:
- Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, as demonstrated by ICReDD’s workflow .
- Use machine learning to prioritize reaction conditions (e.g., solvent, catalyst) from high-throughput experimental data, reducing trial-and-error approaches .
Q. What experimental design strategies address discrepancies in pharmacological activity data?
- Methodological Answer:
- Implement Design of Experiments (DoE) to isolate variables (e.g., substituent effects, stereochemistry) influencing bioactivity. For example:
| Factor | Levels | Response (IC50) |
|---|---|---|
| Solvent polarity | Low, Medium, High | Measure inhibition of target enzymes |
| pH | 6.0, 7.4, 8.0 | Assess binding affinity via SPR . |
- Validate findings with dose-response assays and kinetic studies to rule out assay-specific artifacts .
Q. How can researchers resolve challenges in scaling up synthesis (e.g., low yield, byproducts)?
- Methodological Answer:
- Optimize reactor design (e.g., continuous-flow systems) to enhance heat/mass transfer and reduce side reactions .
- Employ membrane separation technologies (e.g., nanofiltration) for efficient purification of polar byproducts .
Q. What interdisciplinary approaches validate the compound’s mechanism of action?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
